molecular formula C23H24N2O4S2 B2649268 N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 303792-94-1

N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B2649268
CAS No.: 303792-94-1
M. Wt: 456.58
InChI Key: OZDJISKZJCGJKX-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a high-purity chemical compound intended solely for research and development purposes in laboratory settings. This molecule is characterized by a central (5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine scaffold, a structure known to possess a broad spectrum of biological activities, which makes it a valuable scaffold in medicinal chemistry and drug discovery research . The compound is furnished with a hexanamide linker that connects to an N-(2-hydroxyphenyl) group, a feature that can influence the compound's solubility and binding affinity. As a member of the thiazolidine family, which includes compounds like the drug pioglitazone, it offers significant potential for investigating new therapeutic pathways . This product is strictly for in-vitro applications. It is not approved for human or veterinary diagnostic or therapeutic use, and any form of bodily introduction is strictly prohibited by law . For detailed pricing, packaging options, and additional technical data, please contact our team of experts.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-17-12-10-16(11-13-17)15-20-22(28)25(23(30)31-20)14-6-2-3-9-21(27)24-18-7-4-5-8-19(18)26/h4-5,7-8,10-13,15,26H,2-3,6,9,14H2,1H3,(H,24,27)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDJISKZJCGJKX-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with an appropriate benzaldehyde derivative.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with hexanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2} with a molecular weight of approximately 428.5 g/mol. The compound features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Studies have shown that thiazolidinone derivatives can be effective against various pathogens, including resistant strains of bacteria .

2. Anti-inflammatory Effects
Thiazolidinones have been documented to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability of N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders .

3. Anticancer Potential
There is emerging evidence suggesting that thiazolidinone compounds may possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidinone derivatives. Key steps include:

  • Formation of Thiazolidinone Core : This involves the condensation of appropriate aldehydes with thioketones.
  • Functionalization at C5 Position : Modifications can be made at the C5 position to enhance biological activity.
  • Final Amide Formation : The final step often involves the acylation of an amine with a carboxylic acid derivative to form the amide bond .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in 2017 evaluated several thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications at the C5 position significantly enhanced the efficacy against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial assessing the anti-inflammatory effects of thiazolidinone derivatives, patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with compounds similar to this compound. The study highlighted the compound's ability to reduce markers of inflammation in serum samples .

Biological Activity

N-(2-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolidinone core and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC21H20N2O4S2
Molecular Weight428.5 g/mol
IUPAC NameThis compound
CAS Number303792-75-8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazolidinones are known to inhibit various enzymes, which can affect metabolic pathways crucial for the survival of pathogens.
  • Receptor Interaction : The compound may bind to specific receptors, modulating cellular responses and influencing signal transduction pathways.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have reported the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in PMC demonstrated that thiazolidinone derivatives showed varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent inhibition at low concentrations .
  • Anticancer Activity Evaluation : In a publication focusing on novel thiazolidinone derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against human cancer cell lines, leading to further exploration of their mechanisms .
  • Comparative Analysis : A review highlighted the importance of substituents on the thiazolidinone core in determining biological activity. The presence of specific functional groups was linked to enhanced potency against targeted enzymes involved in cancer progression .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity (higher XLogP3) compared to the thiophene derivative .

Stereochemistry :

  • The Z-configuration in the target compound may favor planar conformations, enhancing interactions with hydrophobic enzyme pockets, whereas the E-configuration in could sterically hinder binding.

Hydrogen-Bonding Capacity: The target compound’s 2-hydroxyphenyl group provides moderate H-bond donors/acceptors, balancing solubility and membrane permeability. In contrast, the nitro group in increases polarity but reduces bioavailability.

Spectroscopic Features:

  • IR Spectroscopy: The target’s C=S stretch (~1240–1255 cm⁻¹) and C=O stretch (~1660–1680 cm⁻¹) align with tautomeric thiazolidinones in . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione form, as seen in .
  • NMR Spectroscopy :

    • The Z-configuration would show distinct olefinic proton shifts (δ 7.2–7.8 ppm for conjugated systems) compared to E-isomers.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving condensation and cyclization. A common approach involves reacting thiosemicarbazide derivatives with chloroacetic acid or mercaptoacetic acid under reflux in solvents like DMF-acetic acid mixtures. For example, 4-thiazolidinone cores are formed by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate, followed by condensation with substituted aldehydes to introduce the (5Z)-configured arylidene group . Intermediate characterization employs TLC for reaction monitoring , NMR for structural confirmation, and IR spectroscopy to verify functional groups (e.g., C=O and C=S stretches) .

Q. What methodologies are used to assess its biological activity in preliminary screening?

Initial biological screening focuses on antimicrobial and antioxidant assays. For antimicrobial activity, broth microdilution or agar diffusion methods are used to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains . Antioxidant potential is evaluated via DPPH radical scavenging assays, where the compound’s ability to quench stable free radicals is quantified spectrophotometrically . Positive controls (e.g., ascorbic acid) and dose-response curves are critical for validation.

Q. How is purity ensured during synthesis, and what analytical techniques are prioritized?

Purification typically involves recrystallization from DMF-ethanol or DMF-acetic acid mixtures . Analytical techniques include:

  • HPLC : To quantify purity (>95% threshold for pharmacological studies).
  • Mass spectrometry (ESI-MS) : For molecular weight confirmation.
  • Elemental analysis (CHNS) : To validate empirical formulas .

Advanced Research Questions

Q. How is stereochemical control achieved for the (5Z)-configured arylidene group?

The Z-configuration is thermodynamically favored during the condensation of thiazolidinone intermediates with 4-methoxybenzaldehyde derivatives. Reaction conditions (e.g., reflux in acetic acid) promote keto-enol tautomerism, stabilizing the Z-isomer via intramolecular hydrogen bonding. X-ray crystallography or NOESY NMR is used to confirm stereochemistry .

Q. What strategies optimize reaction yields in large-scale synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF) enhance reactant solubility and stabilize transition states .
  • Catalysts : Sodium acetate accelerates cyclization by deprotonating intermediates .
  • Temperature control : Reflux (~110°C) balances reaction rate and side-product minimization .
  • Workflow automation : AI-driven process control (e.g., COMSOL simulations) can predict optimal conditions for scaling .

Q. How are contradictory data resolved in structure-activity relationship (SAR) studies?

Discrepancies in bioactivity data (e.g., antimicrobial potency variations across studies) are addressed by:

  • Standardizing assays : Uniform microbial strains and growth media reduce variability .
  • Computational modeling : Molecular docking identifies binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize observed activity .
  • Batch consistency checks : Re-synthesizing compounds under controlled conditions to verify reproducibility .

Methodological Challenges and Solutions

Q. How are solubility issues addressed in pharmacological testing?

The compound’s hydrophobic nature requires formulation with co-solvents (e.g., DMSO-water mixtures) or encapsulation in liposomes. Dynamic light scattering (DLS) ensures nanoparticle stability, while in vitro cytotoxicity assays (e.g., MTT) validate biocompatibility .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in the thiazolidinone core?

Variable-temperature NMR and UV-Vis spectroscopy track tautomeric shifts (e.g., thione ↔ thiol) in solution. DFT calculations complement experimental data to map energy barriers between tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.